molecular formula C9H7F2NO3 B2656958 2-[(2,4-Difluorophenyl)formamido]acetic acid CAS No. 918157-04-7

2-[(2,4-Difluorophenyl)formamido]acetic acid

Cat. No.: B2656958
CAS No.: 918157-04-7
M. Wt: 215.156
InChI Key: JHPSRKOZCSKFKG-UHFFFAOYSA-N
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Description

2-[(2,4-Difluorophenyl)formamido]acetic acid is an organic compound with the molecular formula C9H7F2NO3 and a molecular weight of 215.16 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a formamidoacetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Difluorophenyl)formamido]acetic acid typically involves the reaction of 2,4-difluoroaniline with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in bulk quantities and subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluorophenyl)formamido]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,4-Difluorophenyl)formamido]acetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[(2,4-Difluorophenyl)formamido]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(2,4-Difluorophenyl)formamido]acetic acid can be compared with other similar compounds, such as:

  • 2-[(2,4-Dichlorophenyl)formamido]acetic acid
  • 2-[(2,4-Dibromophenyl)formamido]acetic acid
  • 2-[(2,4-Dimethylphenyl)formamido]acetic acid

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The presence of fluorine atoms in this compound imparts unique properties, such as increased stability and reactivity, making it distinct from its analogs .

Properties

IUPAC Name

2-[(2,4-difluorobenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO3/c10-5-1-2-6(7(11)3-5)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPSRKOZCSKFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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